molecular formula C6H11NO2 B1403451 Di(oxetan-3-yl)amine CAS No. 1057682-66-2

Di(oxetan-3-yl)amine

Cat. No. B1403451
CAS RN: 1057682-66-2
M. Wt: 129.16 g/mol
InChI Key: FVMLCWCGBGGOLK-UHFFFAOYSA-N
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Description

Di(oxetan-3-yl)amine is a chemical compound with the CAS Number: 1057682-66-2 . It has a molecular weight of 129.16 .


Synthesis Analysis

The synthesis of oxetane derivatives has been a prominent research area in synthetic chemistry . A tandem strategy that combines allylic amination and ring-opening of oxetanes has been developed to synthesize medium-sized heterocycles . Specifically, N-aryl oxetan-3-amines undergo allylic amination with zwitterionic π-allylpalladium, followed by intramolecular ring-opening, resulting in the formation of medium-sized heterocycles .


Molecular Structure Analysis

The molecular structure of Di(oxetan-3-yl)amine is represented by the InChI code: 1S/C6H11NO2/c1-5(2-8-1)7-6-3-9-4-6/h5-7H,1-4H2 .


Chemical Reactions Analysis

Oxetanes, including Di(oxetan-3-yl)amine, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .


Physical And Chemical Properties Analysis

Di(oxetan-3-yl)amine is a colorless to yellow liquid .

Scientific Research Applications

Synthesis of Medium-Sized Heterocycles

Di(oxetan-3-yl)amine is used in the synthesis of medium-sized heterocycles, which are prominent in synthetic chemistry due to their potential pharmacological activities. A tandem strategy combining allylic amination and ring-opening of oxetanes can be employed to construct these compounds .

Development of Heterocyclic Amino Acid Derivatives

This compound serves as a precursor in the development of new heterocyclic amino acid derivatives, including those containing azetidine and oxetane rings. These derivatives are studied for their physicochemical and metabolic properties .

Analytical Chemistry

Di(oxetan-3-yl)amine might be used as a standard or reagent in analytical chemistry to develop new analytical methods for detecting or quantifying oxetane derivatives.

Synthesis of medium-sized heterocycles from oxetanes based on an allylic amination strategy Synthesis of New Azetidine and Oxetane Derivatives

Safety and Hazards

Di(oxetan-3-yl)amine is classified as a dangerous substance. It has the hazard statements H314, H315, H319, H335, which indicate that it causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing it locked up .

Future Directions

The construction of medium-sized ring compounds has been a prominent research area in synthetic chemistry . The development of a tandem strategy that combines allylic amination and ring-opening of oxetanes to synthesize medium-sized heterocycles represents a significant advancement . This suggests that further exploration and development of similar strategies could be a promising direction for future research.

Mechanism of Action

Target of Action

Di(oxetan-3-yl)amine is primarily used in the synthesis of medium-sized heterocycles . The primary targets of this compound are N-aryl oxetan-3-amines . These amines play a crucial role in the formation of medium-sized heterocycles, which are prominent in synthetic chemistry .

Mode of Action

The compound interacts with its targets through a process that combines allylic amination and ring-opening of oxetanes . Specifically, N-aryl oxetan-3-amines undergo allylic amination with zwitterionic π-allylpalladium, followed by intramolecular ring-opening . This results in the formation of medium-sized heterocycles .

Biochemical Pathways

The biochemical pathway affected by Di(oxetan-3-yl)amine involves the synthesis of medium-sized heterocycles . The compound’s interaction with N-aryl oxetan-3-amines and subsequent allylic amination and ring-opening of oxetanes leads to the formation of these heterocycles . The downstream effects of this pathway include the creation of 7–8 membered heterocycles .

Pharmacokinetics

Oxetanes, in general, have been employed to improve drugs’ physiochemical properties . They are known to be more metabolically stable and lipophilicity neutral . Oxetanes also reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity .

Result of Action

The primary result of Di(oxetan-3-yl)amine’s action is the formation of medium-sized heterocycles . These heterocycles are synthesized with moderate to good yields . The formation of these heterocycles is crucial in synthetic chemistry .

Action Environment

The action of Di(oxetan-3-yl)amine is influenced by the chemical environment. For instance, the allylic amination and ring-opening of oxetanes require the presence of zwitterionic π-allylpalladium . Additionally, the formation of medium-sized heterocycles is achieved by employing different types of zwitterionic π-allylpalladium species .

properties

IUPAC Name

N-(oxetan-3-yl)oxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-5(2-8-1)7-6-3-9-4-6/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMLCWCGBGGOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NC2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1057682-66-2
Record name Di(oxetan-3-yl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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